molecular formula C24H31NO6 B601610 Cis-Quaternary Acid CAS No. 1075727-04-6

Cis-Quaternary Acid

Cat. No.: B601610
CAS No.: 1075727-04-6
M. Wt: 429.52
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Description

Cis-Quaternary Acid is a chemical compound with the molecular formula C24H32NO6+. It is known for its role as an impurity in Atracurium, a neuromuscular blocking agent. This compound is characterized by its unique structure, which includes a quaternary ammonium group. The presence of this group makes it a significant subject of study in various fields, including organic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Quaternary Acid involves several steps, starting with the preparation of the quaternary ammonium salt. One common method is the reaction of a tertiary amine with an alkyl halide under controlled conditions to form the quaternary ammonium salt. This is followed by further reactions to introduce the desired functional groups and achieve the final structure of this compound .

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale batch reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Cis-Quaternary Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Cis-Quaternary Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cis-Quaternary Acid involves its interaction with cholinergic receptors in motor end-plate neurons. By binding competitively to these receptors, it blocks the action of acetylcholine, preventing the development of an end-plate potential. This results in the inhibition of neuromuscular transmission, leading to muscle relaxation .

Comparison with Similar Compounds

Cis-Quaternary Acid can be compared with other quaternary ammonium compounds, such as:

Uniqueness: this compound is unique due to its specific structure and its role as an impurity in Atracurium. Its distinct chemical properties and interactions with cholinergic receptors make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3/h6-7,13-15,19H,8-12H2,1-5H3/t19-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAJSNWFIOPTKS-KBMIEXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075727-04-6
Record name (1R,2R)-2-(2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075727046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-2-(2-CARBOXYETHYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYLISOQUINOLINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX0EJM2FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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